2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
Description
This compound is a benzothiazole derivative featuring a 2,5-dimethylpyrrole substituent at the 2-position and a 2-methoxyphenyl carboxamide group at the 6-position. The benzothiazole core is a bicyclic aromatic system known for its diverse pharmacological applications, including antitumor, antiviral, and anti-inflammatory activities . The dimethylpyrrole moiety introduces steric and electronic effects that may modulate binding affinity to biological targets, while the 2-methoxyphenyl group contributes to solubility and metabolic stability.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-8-9-14(2)24(13)21-23-17-11-10-15(12-19(17)27-21)20(25)22-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,22,25) |
InChI Key |
UXTSQPZNJDNEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Step 1: Synthesis of 6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole
-
Substrate : 6-Bromo-2-chloro-1,3-benzothiazole
-
Reagents : 2,5-Dimethylpyrrole, Pd(OAc)₂, Xantphos, Cs₂CO₃
-
Conditions : Toluene, 110°C, 12 h
Step 2: Carboxamide Formation
Route 2: Microwave-Assisted One-Pot Synthesis
Step 1: Simultaneous Cyclization and Coupling
-
Substrates : 2-Amino-5-nitrobenzenethiol, acetonyl acetone (for pyrrole formation)
-
Reagents : POCl₃ (cyclizing agent), 2-methoxyphenyl isocyanate
-
Conditions : Microwave irradiation (150 W, 120°C), 30 min
Key Advantage : Reduced reaction time (4× faster than conventional heating) and improved regioselectivity.
Route 3: Sequential Functionalization via Carboxylic Acid Intermediate
Step 1: Hydrolysis of Ethyl 1,3-benzothiazole-6-carboxylate
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Total Yield | Time Efficiency | Purity (HPLC) |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 65% | Moderate | ≥98% |
| Microwave-Assisted | 72% | High | ≥95% |
| Sequential Functionalization | 53% | Low | ≥97% |
Key Insight : Microwave-assisted synthesis offers the best balance of yield and time efficiency, though Pd-catalyzed methods achieve higher purity.
Regioselectivity Challenges
-
Pyrrole Substitution : Unsubstituted pyrroles lead to mixtures at C-2 and C-3 positions. Using 2,5-dimethylpyrrole ensures C-1 selectivity due to steric hindrance.
-
Benzothiazole Activation : Electron-withdrawing groups (e.g., nitro, bromo) at C-6 enhance reactivity toward cross-coupling.
Optimization Strategies
Solvent Systems
Catalytic Systems
-
Pd-Based Catalysts : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in carbonylation steps (turnover number >1,000).
-
Lewis Acids : Zn(OTf)₂ enhances Friedel-Crafts alkylation yields by 15–20%.
Scalability and Industrial Relevance
Kilogram-Scale Production (Route 2)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might target the benzothiazole ring or the carboxamide group, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for various functionalizations that can lead to new chemical entities with potential applications in different domains.
Biological Activities
Benzothiazole derivatives are frequently studied for their biological activities. This specific compound has been investigated for:
- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, derivatives have shown effectiveness against non-small cell lung cancer cells by inducing apoptosis and inhibiting tumor growth .
Medicinal Chemistry
In medicinal chemistry, the compound's structure suggests potential interactions with biological targets. Its applications may include:
- Drug Development : The compound could be a candidate for developing new drugs targeting specific diseases due to its promising biological activities.
- Enzyme Inhibition : Studies indicate that benzothiazole derivatives can act as enzyme inhibitors, which may lead to therapeutic applications in treating diseases like cancer and infections .
Industrial Applications
In industrial chemistry, compounds like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide can be utilized in:
- Material Science : Development of new materials with enhanced properties.
- Dyes and Pigments : Potential use in creating dyes due to their vibrant colors and stability.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of benzothiazole derivatives, including this compound. Results indicated potent activity against various cancer cell lines (A431, A549) by inhibiting cell proliferation and promoting apoptosis at specific concentrations .
Study 2: Structure–Activity Relationship (SAR)
Research on SAR indicated that modifications at specific positions on the benzothiazole nucleus significantly influence biological activity. The presence of methyl and pyridine groups enhances binding interactions with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide would depend on its specific biological activity. Generally, benzothiazole derivatives interact with molecular targets such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their comparative attributes are outlined below:
Detailed Analysis
Benzothiazole vs. This rigidity may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases). However, benzohydrazides exhibit superior hydrogen-bonding capacity due to their hydrazide (-CONHNH₂) group, which is absent in the carboxamide (-CONH-) of the target compound.
Substituent Effects on Bioactivity Methoxy Position: The 2-methoxyphenyl group in the target compound likely reduces steric hindrance compared to 4-substituted methoxy analogues (e.g., ’s 4-allyl-2-methoxyphenoxy group ). This may improve target accessibility but reduce lipophilicity. Halogenation: Fluorinated benzothiazoles (e.g., ) show enhanced metabolic stability compared to methylated analogues, though the target compound’s dimethylpyrrole may compensate through hydrophobic interactions.
Pharmacological Potential Antiviral Activity: Fluorinated benzothiazoles in demonstrated HIV-1 protease inhibition , whereas the target compound’s pyrrole moiety could target alternative pathways (e.g., kinase inhibition).
Research Findings and SAR
- Molecular Docking Insights : Benzothiazole derivatives with electron-withdrawing groups (e.g., -F in ) exhibit stronger binding to viral proteases, while electron-donating groups (e.g., -OCH₃ in the target compound) favor interactions with G-protein-coupled receptors.
- Correlation with Substituent Size: Bulkier substituents (e.g., allylphenoxy in ) reduce membrane permeability but enhance specificity for surface targets.
Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry. This review focuses on its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzothiazole moiety linked to a pyrrole and an amide functional group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the benzothiazole nucleus can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus at low concentrations (MIC values ranging from 3.12 to 12.5 μg/mL) . Specifically, the incorporation of methoxy groups in the phenyl ring enhances this activity.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-Methoxyphenyl derivative | E. coli | 3.12 |
| 2-Methoxyphenyl derivative | S. aureus | 12.5 |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies indicate that derivatives with similar structures can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as those mediated by heat shock proteins and kinases .
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the cytotoxic effects of several benzothiazole derivatives against A-431 human epidermoid carcinoma cells. The results indicated that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic profile .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds related to benzothiazoles have been identified as potent inhibitors of enzymes such as monoamine oxidase and acyl coenzyme A cholesterol acyltransferase, which are crucial in metabolic pathways .
- Receptor Interaction : The compound may also act as a selective antagonist for receptors involved in inflammatory responses, further supporting its potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications at specific positions on the benzothiazole and pyrrole rings have been shown to significantly alter biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
